molecular formula C16H20N6O4S B2825814 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 2034516-06-6

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B2825814
CAS No.: 2034516-06-6
M. Wt: 392.43
InChI Key: PVIZIMPOZGBWPF-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a quinoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the quinoline moiety and the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide exhibit promising anticancer properties. The triazine core and the sulfonamide group are known to interact with biological targets involved in cancer progression. For instance, sulfonamides have been reported to inhibit carbonic anhydrase enzymes that are overexpressed in certain tumors.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains and fungi. The presence of the tetrahydroquinoline moiety is significant as it has been associated with antimicrobial effects due to its ability to disrupt microbial cell membranes .

Neuroprotective Effects

There is emerging evidence suggesting that compounds within the same chemical class may have neuroprotective effects. These effects are primarily attributed to the modulation of neurotransmitter systems and reduction of oxidative stress . Research has indicated that certain derivatives can act as NMDA receptor antagonists, providing a protective effect against excitotoxicity associated with neurodegenerative diseases.

Herbicide Development

The unique structural attributes of this compound may lend themselves to development as herbicides. The triazine ring is a well-known scaffold in herbicide chemistry due to its ability to inhibit photosynthesis in plants. Research into similar triazine derivatives has shown effectiveness in controlling broadleaf weeds in various crops .

Plant Growth Regulators

Compounds containing triazine structures have also been investigated for their role as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormonal pathways. This application could lead to enhanced crop yields and better resistance to environmental stressors .

UV Absorption

The compound's chemical structure may allow it to function as a UV absorber in polymers and coatings. Triazines are known for their stability under UV light exposure and can protect materials from degradation caused by sunlight . This application is particularly relevant in agricultural films and outdoor coatings where UV stability is critical.

Synthesis of Advanced Materials

This compound can serve as an intermediate for synthesizing advanced materials such as nanocomposites or conductive polymers. Its unique functional groups can facilitate the incorporation of other materials to enhance electrical conductivity or mechanical strength .

Case Study 1: Anticancer Research

A study conducted on a series of tetrahydroquinoline derivatives demonstrated significant anticancer activity against breast cancer cell lines. The results indicated that modifications on the sulfonamide group enhanced cytotoxicity compared to unmodified controls. This suggests that this compound could be a valuable candidate for further development in cancer therapeutics.

Case Study 2: Agricultural Application

In field trials evaluating the efficacy of triazine-based herbicides on common weeds in corn crops, formulations containing similar triazine structures demonstrated effective weed control with minimal impact on crop yield. This supports the potential application of this compound in agricultural settings.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5O3SC_{16}H_{21}N_{5}O_{3}S with a molecular weight of 331.37 g/mol. The structure includes a triazine moiety and a tetrahydroquinoline ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC16H21N5O3SC_{16}H_{21}N_{5}O_{3}S
Molecular Weight331.37 g/mol
CAS Number2034276-05-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of tubulin polymerization, which is crucial in cancer cell proliferation .

Receptor Interaction: It may modulate the activity of receptors related to cell signaling pathways. This interaction can lead to altered cellular responses that are beneficial in therapeutic contexts.

DNA/RNA Interaction: The compound has the potential to intercalate with nucleic acids, affecting transcription and translation processes. This mechanism is particularly relevant in the context of anticancer activity.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds with similar structures. For example, compounds derived from triazine and tetrahydroquinoline frameworks have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies:
    • Compounds similar to this compound were tested against human tumor cell lines such as HCT-15 and HeLa. IC50 values ranged from 80 nM to 200 nM for certain analogs .
  • Mechanistic Insights:
    • The mechanism of action includes induction of apoptosis and cell cycle arrest at the G2/M phase in response to treatment with these compounds .

Antimicrobial Activity

Research has also indicated that compounds featuring similar moieties possess antimicrobial properties:

  • In Vitro Studies: Some derivatives exhibited dose-dependent inhibition against various bacterial strains. For instance, related triazine derivatives showed promising results against Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Activity

A study focused on a series of triazine derivatives reported that compound 6 , structurally similar to the target compound, exhibited IC50 values as low as 0.4 µM against porcine brain tubulin polymerization . This suggests a strong potential for further development as an anticancer agent.

Case Study 2: Structure–Activity Relationship (SAR)

Research into SAR revealed that modifications at specific positions on the triazine ring significantly influenced biological activity. For example, substituents that enhance electron density on the aromatic systems tended to increase potency against cancer cell lines .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4S/c1-22(2)15-19-13(20-16(21-15)26-3)9-17-27(24,25)11-5-6-12-10(8-11)4-7-14(23)18-12/h5-6,8,17H,4,7,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIZIMPOZGBWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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